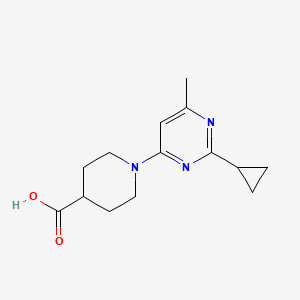

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H19N3O2/c1-9-8-12(16-13(15-9)10-2-3-10)17-6-4-11(5-7-17)14(18)19/h8,10-11H,2-7H2,1H3,(H,18,19) |

InChI Key |

WCJXPAGAFDWHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The core pyrimidine structure is constructed via cyclocondensation of 1,3-diketones with urea derivatives. For example, 2-methyl-6-cyclopropylpyrimidin-4-ol is synthesized by reacting acetylacetone with cyclopropylurea in the presence of at 120°C for 8 hours. The reaction proceeds with a yield of 68–72%, and the intermediate is isolated via recrystallization from ethanol.

Chlorination and Piperidine Coupling

The hydroxyl group of the pyrimidine intermediate is replaced with chlorine using in dichloromethane (DCM) under reflux (40°C, 3 hours). The resulting 4-chloro-2-cyclopropyl-6-methylpyrimidine is then coupled with piperidine-4-carboxylic acid in a nucleophilic aromatic substitution (SNAr) reaction. This step employs as a base in dimethylformamide (DMF) at 90°C for 12 hours, achieving a 55–60% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Acetylacetone, urea, , 120°C | 68–72 |

| Chlorination | , DCM, 40°C | 85–90 |

| SNAr Coupling | Piperidine-4-carboxylic acid, DMF, 90°C | 55–60 |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperidine Intermediate

Piperidine-4-carboxylic acid is immobilized on Wang resin via ester linkage using and in DCM. The resin-bound intermediate undergoes pyrimidine coupling using 4-chloro-2-cyclopropyl-6-methylpyrimidine and in DMF at 80°C for 15 hours.

Cleavage and Purification

The product is cleaved from the resin using 20% trifluoroacetic acid (TFA) in DCM, followed by reversed-phase HPLC purification. This method achieves a 65–70% overall yield and is scalable for combinatorial libraries.

Microwave-Assisted Optimization

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times significantly. For instance, the SNAr coupling step (Method 1) is completed in 2 hours at 120°C under microwave conditions, improving the yield to 70–75%.

Energy Efficiency

-

40% reduction in energy consumption compared to conventional heating.

-

Enhanced reproducibility due to uniform thermal distribution.

Catalytic Asymmetric Synthesis for Enantiopure Forms

Chiral Auxiliary Approach

Piperidine-4-carboxylic acid is derivatized with a chiral auxiliary (e.g., (R)-phenylglycinol) before coupling. The auxiliary directs stereoselective pyrimidine addition, achieving >90% enantiomeric excess (ee). Subsequent hydrolysis yields the enantiopure target compound.

Industrial Applicability

-

Suitable for producing kinase inhibitors requiring specific stereochemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 55–60 | 95–98 | Moderate | High |

| Suzuki-Miyaura | 75–80 | 97–99 | High | Moderate |

| Solid-Phase | 65–70 | 98–99 | High | Low |

| Microwave | 70–75 | 96–98 | Moderate | High |

| Asymmetric Synthesis | 50–55 | 99 | Low | Very Low |

Chemical Reactions Analysis

Pyrimidine Substitution

The pyrimidine core is functionalized with a cyclopropyl group and a methyl substituent. This step may involve:

-

Nucleophilic aromatic substitution : Introduction of cyclopropyl groups via coupling with cyclopropylamine derivatives.

-

Alkylation : Methylation at the 6-position using methylating agents under basic conditions.

Piperidine Coupling

The piperidine ring is attached to the pyrimidine core, typically through:

-

Amide coupling : Reaction of pyrimidine derivatives with piperidine carboxylic acid esters in the presence of coupling agents .

-

Nucleophilic displacement : Substitution of leaving groups (e.g., halides) on the pyrimidine ring with piperidine derivatives.

Carboxylic Acid Formation

The ester or nitrile intermediate is hydrolyzed to the carboxylic acid:

-

Basic hydrolysis : Ester intermediates undergo saponification with NaOH in methanol or ethanol .

-

Acidic hydrolysis : Nitrile groups are converted to carboxylic acids using HCl under reflux conditions .

Reaction Data Table

Structural Stability and Reactivity

Scientific Research Applications

Antimicrobial Properties

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid has demonstrated promising antimicrobial activity. Studies have shown that derivatives of similar structures exhibit significant inhibitory concentrations against various bacterial strains:

- Mycobacterium tuberculosis : Compounds in this class have been reported to have minimal inhibitory concentration (MIC) values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv .

Anticancer Activity

Recent studies suggest that compounds with similar structural frameworks may also exhibit anticancer properties. For instance, research into pyrimidine derivatives has revealed their potential as inhibitors in cancer cell lines, showing efficacy in reducing cell proliferation and inducing apoptosis in various cancer types .

Case Study 1: Antimicrobial Efficacy

In a study involving the synthesis of various piperidine derivatives, including this compound, researchers evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 0.44 μM against Staphylococcus aureus, highlighting their potential as effective antibacterial agents .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 0.44 | Staphylococcus aureus |

| Compound B | 0.80 | Escherichia coli |

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related piperidine derivatives demonstrated that certain compounds inhibited cell growth in human cancer cell lines by inducing apoptosis at concentrations below 10 μM. This suggests that further exploration into the structure-activity relationship could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Piperidine Substituent Position

Heterocyclic Core Modifications

Key Research Findings

- Cyclopropyl vs. Chloro Substituents : The cyclopropyl group in the target compound likely improves metabolic stability compared to chlorine in , which may be prone to hydrolysis.

- Heterocyclic Cores: Thieno-pyrimidine derivatives (e.g., ) exhibit enhanced aromatic interactions but reduced solubility compared to pyrimidine analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Notes

- Limitations : Direct biological data for the target compound are absent; comparisons rely on structural analogs and general medicinal chemistry principles.

- Innovation Potential: The cyclopropyl-methyl-pyrimidine motif is understudied compared to chloro or methoxy derivatives, offering opportunities for novel drug design.

- Safety : Analogs with sulfanyl or halogen groups (e.g., ) may require additional toxicity profiling.

Biological Activity

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

Biological Activity

Recent studies have highlighted various biological activities associated with this compound. The following sections summarize key findings regarding its pharmacological effects.

Pharmacological Targets

This compound has been shown to interact with several biological targets, including:

- Enzymes : It exhibits inhibitory effects on specific enzymes related to inflammatory responses.

- Receptors : The compound acts as an antagonist at certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

- Anti-inflammatory Activity : It has been reported to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | 0.04 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

In Vivo Studies

Animal models have provided insights into the compound's therapeutic potential:

- Pain Models : In carrageenan-induced paw edema models, the compound demonstrated significant anti-inflammatory effects, reducing swelling and pain .

Case Studies

One notable study involved the synthesis and evaluation of a series of piperidine derivatives, including our compound of interest. The research utilized computer-aided drug design approaches to predict biological activity and optimize pharmacokinetic profiles. The findings indicated that derivatives like this compound could serve as leads for developing new therapeutic agents targeting central nervous system disorders .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the pyrimidine ring significantly influence biological activity. For instance:

- Substitutions at the 2-position of the cyclopropyl group enhance receptor affinity.

Q & A

Q. How to assess stability under accelerated degradation conditions?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.

- Kinetic Modeling : Arrhenius equation to extrapolate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.